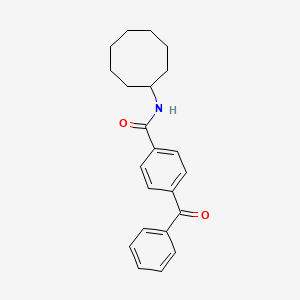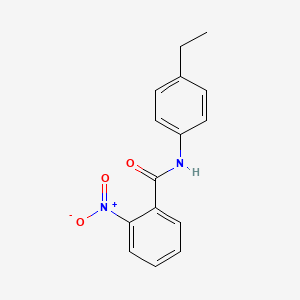![molecular formula C19H21N3O3 B5721715 1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone, also known as NBPE, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of 1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By binding to the transporter, this compound inhibits the reuptake of dopamine, resulting in an increase in dopamine levels in the brain. This increase in dopamine levels can lead to improved cognitive function and motor control, making it a potential therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have an effect on the levels of dopamine in the brain, which can lead to improved cognitive function and motor control. It has also been shown to have an effect on the levels of norepinephrine and serotonin in the brain, which can impact mood and behavior. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its specificity for the dopamine transporter, which allows for targeted research on the effects of dopamine on the brain. However, one limitation is that this compound is not readily available and can be expensive to synthesize, which can limit its use in certain research studies.
Direcciones Futuras
There are several future directions for research on 1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone, including its potential use as a therapeutic agent for neurological disorders, its effects on other neurotransmitters in the brain, and its potential use in drug discovery. Further research is needed to fully understand the potential applications of this compound in these areas.
In conclusion, this compound is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. Its specificity for the dopamine transporter makes it a potential candidate for the treatment of neurological disorders, and further research is needed to fully understand its potential applications in drug discovery and other areas of research.
Métodos De Síntesis
1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone can be synthesized through the reaction of 4-(4-nitrobenzyl)-1-piperazine with 1-bromo-4-(4-nitrophenyl)butan-1-one. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone has been used in various scientific research studies due to its potential applications in neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-[4-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15(23)17-4-8-18(9-5-17)21-12-10-20(11-13-21)14-16-2-6-19(7-3-16)22(24)25/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIESRYMJOUJYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)

![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)
![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)

![N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)

